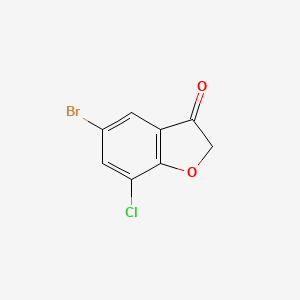

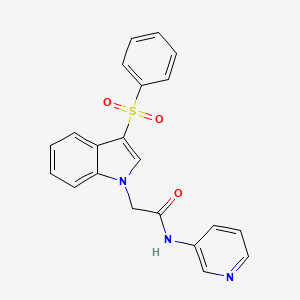

![molecular formula C25H28NO4P B2869416 2-((2S,3S)-3-(tert-butyl)-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)-6-methoxypyridine CAS No. 2003230-67-7](/img/structure/B2869416.png)

2-((2S,3S)-3-(tert-butyl)-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)-6-methoxypyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound contains several functional groups including a tert-butyl group, a pyridine ring, and methoxy groups. The tert-butyl group is a simple hydrocarbon moiety known for its unique reactivity pattern in chemical transformations . The pyridine ring is a basic aromatic heterocycle often used in the synthesis of pharmaceuticals and agrochemicals. Methoxy groups are commonly found in natural products and can influence the physical, chemical, and biological properties of the molecules they are part of.

Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the pyridine ring might undergo electrophilic substitution reactions, while the tert-butyl group might show characteristic reactivity patterns such as those described in the literature .Aplicaciones Científicas De Investigación

Luminescent Properties and Catalytic Activities

- Rhenium(I) N-heterocyclic carbene complexes, including those with dimethoxyphenyl and tert-butyl substituents, exhibit luminescent properties. These complexes are studied for their excited-state behaviors and potential applications in light-emitting devices and sensors (Xue et al., 1998).

- Schiff base copper(II) complexes, potentially related in structure due to the presence of tert-butyl groups, have been investigated as catalysts for alcohol oxidation. These studies highlight the role of such compounds in facilitating chemical reactions, contributing to synthetic chemistry and material science applications (Hazra et al., 2015).

Chemiluminescence and Sensing Applications

- The study of sulfanyl-, sulfinyl-, and sulfonyl-substituted dioxetanes, which include tert-butyl groups, focuses on their chemiluminescent properties. These compounds are valuable for understanding light-emitting reactions and could be used in sensing applications (Watanabe et al., 2010).

- Rhodamine-based compounds, structurally similar due to aromatic and tert-butyl components, serve as dual chemosensors for metal ions. This research is crucial for developing new materials for detecting and quantifying metal ions in various environments (Roy et al., 2019).

Asymmetric Synthesis and Pharmaceutical Applications

- Phosphine ligands with tert-butyl groups have been applied in rhodium-catalyzed asymmetric hydrogenation, illustrating the compound's potential in facilitating enantioselective chemical syntheses. Such processes are fundamental in producing chiral pharmaceuticals (Imamoto et al., 2012).

Antioxidant Activity

- Compounds bearing di-tert-butylphenol moieties have been synthesized and evaluated for their antioxidant properties. This area of research is significant for understanding how similar compounds can be used to combat oxidative stress in biological systems and materials science (Shakir et al., 2014).

Propiedades

IUPAC Name |

2-[(2S,3S)-3-tert-butyl-4-(2,6-dimethoxyphenyl)-2H-1,3-benzoxaphosphol-2-yl]-6-methoxypyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28NO4P/c1-25(2,3)31-23-16(22-18(27-4)12-9-13-19(22)28-5)10-7-14-20(23)30-24(31)17-11-8-15-21(26-17)29-6/h7-15,24H,1-6H3/t24-,31-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMRMWFIEDFJLAJ-DLLPINGYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)P1C(OC2=CC=CC(=C21)C3=C(C=CC=C3OC)OC)C4=NC(=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[P@@]1[C@H](OC2=CC=CC(=C21)C3=C(C=CC=C3OC)OC)C4=NC(=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28NO4P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

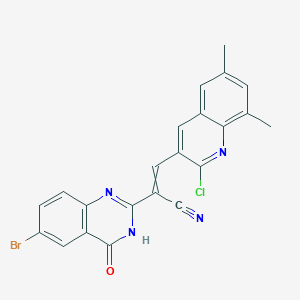

![2-Chloro-N-[[2-(4-chloropyrazol-1-yl)-6-methylpyridin-3-yl]methyl]acetamide](/img/structure/B2869335.png)

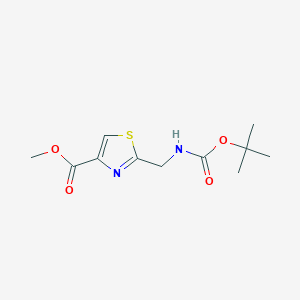

![2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide](/img/structure/B2869339.png)

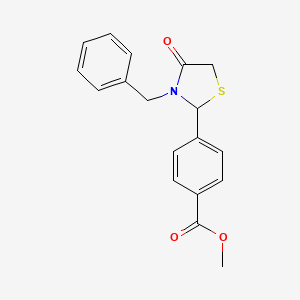

![2-[2,4,5-Trioxo-3-(1-phenylethyl)imidazolidin-1-yl]acetonitrile](/img/structure/B2869341.png)

![N-[2-[[4-methoxybenzoyl]amino]ethyl]-2,5-bis[2,2,2-trifluoroethoxy]benzenecarboxamide](/img/structure/B2869345.png)

![3-nitro-N-(3-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2869350.png)

![methyl 4-(2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate](/img/structure/B2869351.png)